molecular formula C19H20ClN2O+ B11211474 3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11211474
M. Wt: 327.8 g/mol
InChI Key: JIOZYGAPYXLMOZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a phenyl group attached to a hexahydroimidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Properties

Molecular Formula

C19H20ClN2O+

Molecular Weight

327.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C19H20ClN2O/c20-16-11-9-15(10-12-16)19(23)14-21(17-6-2-1-3-7-17)18-8-4-5-13-22(18)19/h1-3,6-7,9-12,23H,4-5,8,13-14H2/q+1

InChI Key

JIOZYGAPYXLMOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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